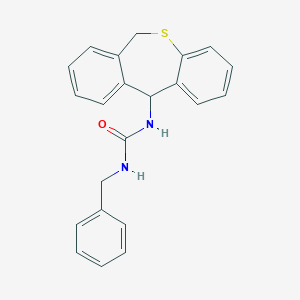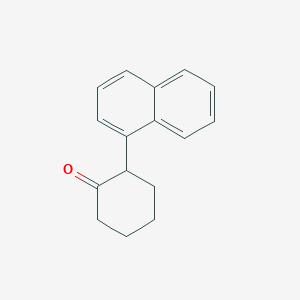
2-(1-Naphthyl)cyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Naphthyl)cyclohexanone, also known as Naphthylketone or Naphthylcyclohexanone, is a chemical compound that belongs to the family of ketones. It is a white crystalline powder that is soluble in organic solvents, such as ethanol, but insoluble in water. This chemical compound has various applications in scientific research, especially in the fields of medicinal chemistry and pharmacology.
Mécanisme D'action
The mechanism of action of 2-(1-Naphthyl)cyclohexanone is not fully understood, but it is believed to act on various targets, such as ion channels, receptors, and enzymes. It has been reported to modulate the activity of voltage-gated sodium channels, calcium channels, and potassium channels, which are involved in the generation and propagation of action potentials in neurons. It has also been shown to interact with GABA receptors, which are involved in the inhibition of neuronal activity. In addition, it has been reported to inhibit the activity of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins, which play a role in inflammation and pain.
Effets Biochimiques Et Physiologiques
2-(1-Naphthyl)cyclohexanone has been reported to exhibit various biochemical and physiological effects, depending on the dose and route of administration. It has been shown to produce anticonvulsant effects in animal models of epilepsy, which may be due to its ability to modulate the activity of voltage-gated sodium channels and GABA receptors. It has also been reported to produce analgesic and anti-inflammatory effects, which may be due to its ability to inhibit the activity of cyclooxygenase enzymes and modulate the activity of ion channels. In addition, it has been shown to exhibit anticancer activity, which may be due to its ability to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(1-Naphthyl)cyclohexanone in lab experiments are its low cost, high purity, and availability. It can be easily synthesized in the lab using simple equipment and techniques. However, one of the limitations of using this compound is its low solubility in water, which may limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the research on 2-(1-Naphthyl)cyclohexanone. One of the directions is to further investigate its mechanism of action, especially its interaction with ion channels, receptors, and enzymes. This may lead to the development of more specific and potent drugs for the treatment of various diseases. Another direction is to explore its potential as a fluorescent probe for detecting metal ions, which may have applications in environmental monitoring and biomedical imaging. Finally, more studies are needed to investigate its anticancer activity and its potential as a chemotherapeutic agent.
Méthodes De Synthèse
The synthesis of 2-(1-Naphthyl)cyclohexanone involves the condensation of 1-naphthol and cyclohexanone in the presence of a catalyst, such as p-toluenesulfonic acid or sulfuric acid. The reaction takes place under reflux conditions for several hours, and the product is obtained by crystallization. The yield of the product is approximately 50-60%, and the purity can be improved by recrystallization.
Applications De Recherche Scientifique
2-(1-Naphthyl)cyclohexanone has various applications in scientific research, especially in the fields of medicinal chemistry and pharmacology. It has been reported to exhibit anticonvulsant, analgesic, anti-inflammatory, and anticancer activities. It has also been used as a ligand for metal complexes and as a fluorescent probe for detecting metal ions.
Propriétés
Numéro CAS |
22591-15-7 |
|---|---|
Nom du produit |
2-(1-Naphthyl)cyclohexanone |
Formule moléculaire |
C16H16O |
Poids moléculaire |
224.3 g/mol |
Nom IUPAC |
2-naphthalen-1-ylcyclohexan-1-one |
InChI |
InChI=1S/C16H16O/c17-16-11-4-3-9-15(16)14-10-5-7-12-6-1-2-8-13(12)14/h1-2,5-8,10,15H,3-4,9,11H2 |
Clé InChI |
AETOCTWURFLYKR-UHFFFAOYSA-N |
SMILES |
C1CCC(=O)C(C1)C2=CC=CC3=CC=CC=C32 |
SMILES canonique |
C1CCC(=O)C(C1)C2=CC=CC3=CC=CC=C32 |
Autres numéros CAS |
22591-15-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



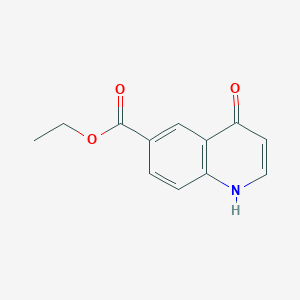
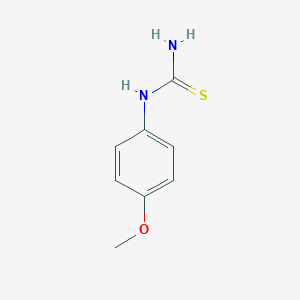
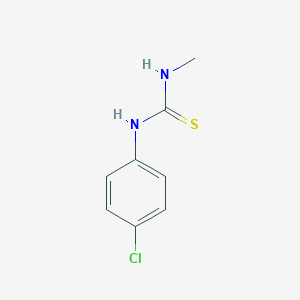
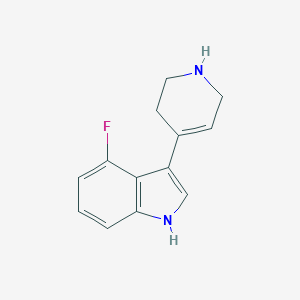
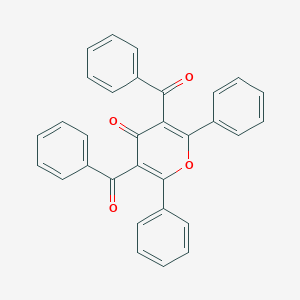
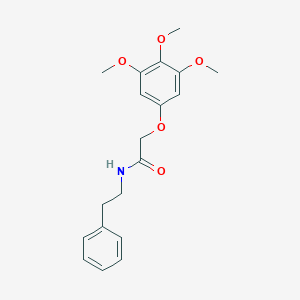
![Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid](/img/structure/B188639.png)
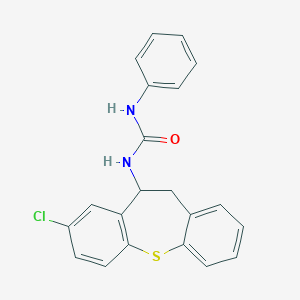
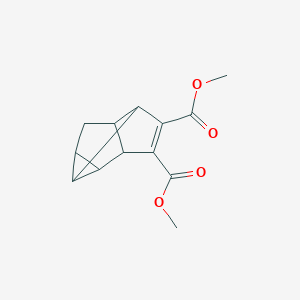
![Methyl 1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B188644.png)
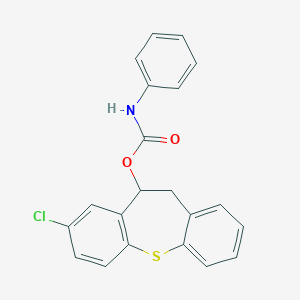
![Benzenemethanol, 4-[(4-methoxyphenyl)azo]-](/img/structure/B188646.png)
![(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl) N-tert-butylcarbamate](/img/structure/B188648.png)
